molecular formula C11H18ClNO3 B6211840 1-(3,5-dimethoxyphenyl)-2-(methylamino)ethan-1-ol hydrochloride CAS No. 582-31-0

1-(3,5-dimethoxyphenyl)-2-(methylamino)ethan-1-ol hydrochloride

Cat. No.: B6211840
CAS No.: 582-31-0
M. Wt: 247.7
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Description

1-(3,5-dimethoxyphenyl)-2-(methylamino)ethan-1-ol hydrochloride is a chemical compound that belongs to the class of phenethylamines It is characterized by the presence of a phenyl ring substituted with two methoxy groups at the 3 and 5 positions, an ethanolamine backbone, and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-dimethoxyphenyl)-2-(methylamino)ethan-1-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 3,5-dimethoxybenzaldehyde.

    Formation of Intermediate: The benzaldehyde is subjected to a reductive amination reaction with methylamine to form the corresponding imine.

    Reduction: The imine is then reduced using a reducing agent such as sodium borohydride to yield 1-(3,5-dimethoxyphenyl)-2-(methylamino)ethanol.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Common industrial practices include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-dimethoxyphenyl)-2-(methylamino)ethan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: Formation of 3,5-dimethoxybenzaldehyde or 3,5-dimethoxybenzoic acid.

    Reduction: Formation of N-methyl-3,5-dimethoxyphen

Properties

CAS No.

582-31-0

Molecular Formula

C11H18ClNO3

Molecular Weight

247.7

Purity

95

Origin of Product

United States

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